molecular formula C26H24N2O4S B2872655 3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941970-56-5

3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No. B2872655
CAS RN: 941970-56-5
M. Wt: 460.55
InChI Key: JZAPRVASRBUAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality 3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanistic Insights

Studies have explored the microwave-mediated synthesis of spirocyclic compounds, highlighting efficient methods for their preparation using environmentally benign processes. For instance, the synthesis of regioisomeric spiro-(indoline-isoxazolidines) demonstrates the application of microwave technology to achieve moderate yields, presenting a novel reaction mechanism for the preferential formation of certain regioisomers (Raunak et al., 2005). Similarly, the cyclization reactions of nitrones with various substrates have been investigated, providing pathways to diverse spirocyclic structures and elucidating the stereochemistry of resulting compounds (P. D. Croce et al., 1990).

Biological Activities

Spirocyclic compounds have been screened for various biological activities, including antimicrobial and anti-inflammatory properties. For example, a study on the synthesis and antimicrobial evaluation of ethoxyphthalimide derivatized spiro compounds highlighted their potential against various microbial strains, underscoring the relevance of such structures in developing new antimicrobial agents (Bhawana Thadhaney et al., 2010). Furthermore, research into the anti-inflammatory activities of spiro-(indoline-isoxazolidines) through inhibition of TNF-α-induced ICAM-1 expression on human endothelial cells showcases the potential of these compounds in inflammatory disease management (S. Malhotra et al., 2012).

Cytostatic and Antitumor Potential

The cytostatic activities of novel 3'-spirocyclic-oxindole derivatives against cancer cell lines reveal the promising application of spirocyclic compounds in cancer research. Some of these compounds have demonstrated significant activity, indicating their potential as leads in the development of new cancer therapies (S. Yong et al., 2007).

properties

IUPAC Name

3-(4-ethylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-19-12-14-21(15-13-19)28-24(29)17-33(31,32)26(28)22-10-6-7-11-23(22)27(25(26)30)16-20-9-5-4-8-18(20)2/h4-15H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPRVASRBUAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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